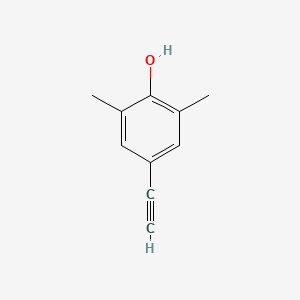

4-Ethynyl-2,6-dimethylphenol

Description

Historical Context and Evolution of Phenol-Based Compounds in Scientific Inquiry

Phenolic compounds have a rich history in scientific research, originating with the extraction of phenol (B47542) (carbolic acid) from coal tar in the 19th century. basicmedicalkey.comwikipedia.org Initially, phenol was recognized for its antiseptic properties, with Joseph Lister famously using it in surgery in 1867 to reduce infections. basicmedicalkey.com This early application sparked broad interest in phenolic derivatives. Scientists began to synthesize hundreds of new phenol derivatives, aiming to create compounds with enhanced efficacy and reduced toxicity compared to the original carbolic acid. basicmedicalkey.com

The industrial production of phenol from petroleum-derived feedstocks propelled its use as a crucial precursor for a vast array of materials. wikipedia.org Phenols and their derivatives are fundamental to the production of polymers like polycarbonates and Bakelite, as well as detergents, herbicides, and numerous pharmaceuticals. wikipedia.orgwikipedia.org The evolution of research into phenolic compounds has moved from simple derivatives to complex, multifunctional molecules designed for specific applications in materials science and medicine. nih.govresearchgate.net The synthesis of 2,6-dimethylphenol (B121312), for instance, became important as a monomer for producing high-performance polymers like polyphenylene oxide (PPO). google.comresearchgate.netnih.gov This historical progression highlights a continuous drive to modify the basic phenolic scaffold to achieve novel functionalities.

Significance of Ethynyl (B1212043) Functionality in Aromatic Scaffolds

The ethynyl group (–C≡CH) is a powerful tool in modern organic synthesis, particularly when attached to an aromatic ring. Its presence introduces rigidity and linearity into a molecular structure. Ethynyl-substituted aromatic compounds are key building blocks for constructing larger, complex, and highly unsaturated carbon frameworks. beilstein-journals.org They serve as essential monomers for the synthesis of conjugated polymers, which are materials with interesting electronic and optical properties. researchgate.netgoogle.com

The terminal alkyne of the ethynyl group is highly reactive and participates in a variety of reliable coupling reactions, such as the Sonogashira, Glaser, and Huisgen cycloaddition reactions. beilstein-journals.orgresearchgate.net These reactions allow chemists to precisely connect molecular fragments, leading to the creation of well-defined oligomers and polymers. researchgate.net This synthetic versatility has been exploited to create materials for molecular electronics and advanced, functional polymers. google.comacs.org The ability to undergo thermopolymerization is another key feature of ethynyl aromatic compounds, enabling the formation of polymers with high thermal stability. google.com

Rationale for Investigating 4-Ethynyl-2,6-dimethylphenol as a Promising Chemical Entity

The scientific interest in this compound stems from the unique combination of its constituent functional groups. The molecule merges the properties of a sterically hindered phenol with the reactive versatility of a terminal alkyne.

The 2,6-dimethylphenol moiety: The two methyl groups flanking the hydroxyl group provide significant steric hindrance. This can influence the reactivity of the hydroxyl group and direct the molecule's participation in polymerization reactions. For example, in the oxidative polymerization of 2,6-dimethylphenol, the steric hindrance prevents unwanted side reactions and promotes the formation of linear poly(phenylene oxide) chains. researchgate.netresearchgate.net This structural feature is crucial for creating stable polymers.

The 4-ethynyl group: Positioned opposite the hydroxyl group, the ethynyl functionality serves as a reactive handle for a wide range of chemical transformations. It allows the molecule to be used as a monomer or a building block in the synthesis of more complex structures. For example, the ethynyl group is favorable for creating potent non-nucleoside HIV-1 reverse transcriptase inhibitors, suggesting its utility in medicinal chemistry. nih.gov

The combination of these features makes this compound a bifunctional molecule. It can act as a monomer for creating novel functional polymers where the polymer backbone is formed via reactions at the phenol group, while the ethynyl group remains available for post-polymerization modification. Conversely, the ethynyl group can be used to incorporate the hindered phenol unit into larger molecular architectures, imparting specific properties such as antioxidant capability or thermal stability.

Scope and Objectives of Academic Research on this compound

Academic research on this compound and structurally similar compounds is driven by several key objectives:

Development of Novel Polymers: A primary goal is to utilize the compound as a monomer to synthesize new polymers. Research focuses on exploiting both the phenolic hydroxyl group and the ethynyl group to create polymers with unique architectures, such as hyperbranched polymers or cross-linked networks with high thermal stability. google.com

Synthesis of Functional Materials: The compound is a precursor for materials with specific applications in electronics and materials science. The ethynyl group can be polymerized or used in coupling reactions to generate conjugated systems with desirable optical or electronic properties.

Intermediate in Organic Synthesis: The molecule serves as a valuable intermediate for constructing complex organic molecules. Its dual functionality allows for sequential and controlled chemical modifications.

Exploration of Bioactive Molecules: Research has explored the use of the 4-ethynylphenyl moiety in the design of biologically active compounds. For instance, derivatives have been synthesized and evaluated as potent inhibitors of HIV-1 reverse transcriptase, highlighting the potential of this scaffold in drug discovery. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 38473-35-9 |

Table generated from available chemical database information.

Structure

2D Structure

3D Structure

Properties

CAS No. |

374067-81-9 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

4-ethynyl-2,6-dimethylphenol |

InChI |

InChI=1S/C10H10O/c1-4-9-5-7(2)10(11)8(3)6-9/h1,5-6,11H,2-3H3 |

InChI Key |

YELAAEXFTUBGOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C#C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Ethynyl 2,6 Dimethylphenol

Strategic Approaches for the Installation of the Ethynyl (B1212043) Group

The introduction of an ethynyl moiety onto the phenolic backbone is a critical step in the synthesis of 4-ethynyl-2,6-dimethylphenol. The Sonogashira cross-coupling reaction stands out as the most prominent and effective method.

Sonogashira Cross-Coupling Reactions and Variants

The Sonogashira reaction is a powerful cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium(0) complex, with a copper(I) co-catalyst, and is conducted in the presence of an amine base. wikipedia.orglibretexts.org For the synthesis of this compound, the reaction would involve the coupling of a 4-halo-2,6-dimethylphenol (typically 4-iodo-2,6-dimethylphenol) with a protected or terminal alkyne.

The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation step with a copper acetylide, and subsequent reductive elimination to yield the final product and regenerate the palladium catalyst. wikipedia.org The choice of palladium catalyst, ligands, copper source, and base is crucial for the reaction's success. Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.orgrsc.org

A key consideration is the use of a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), to prevent self-coupling of the terminal alkyne (Glaser coupling), which is a common side reaction promoted by the copper co-catalyst. wikipedia.org Following the coupling reaction, the silyl (B83357) protecting group can be readily removed under mild conditions, for instance, using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base like potassium carbonate in methanol (B129727), to yield the terminal alkyne.

Table 1: Representative Conditions for Sonogashira Coupling

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|---|

| 4-Iodo-2,6-dimethylphenol (B87620) | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | High |

Note: This table represents typical conditions and yields may vary based on specific reaction parameters.

Variants of the Sonogashira reaction have been developed to overcome some of its limitations. Copper-free Sonogashira couplings are particularly noteworthy as they eliminate the issue of alkyne homocoupling. libretexts.org These reactions often require a higher loading of the palladium catalyst and a stronger base to facilitate the deprotonation of the alkyne. libretexts.org

Alternative Ethynylation Protocols and Their Efficiencies

While the Sonogashira reaction is the most prevalent method, other protocols for the introduction of an ethynyl group exist. One such alternative is the Corey-Fuchs reaction. This two-step process involves the conversion of an aldehyde to a dibromo-olefin using carbon tetrabromide and triphenylphosphine (B44618), followed by treatment with a strong base, such as n-butyllithium, to generate the terminal alkyne. For the synthesis of this compound, this would necessitate the prior synthesis of 4-hydroxy-3,5-dimethylbenzaldehyde.

Another approach involves the use of hypervalent iodine reagents. Ethynyl benziodoxolones have been used for the ethynylation of various nucleophiles, including phenols, under mild conditions. researchgate.net However, this method may lead to the formation of vinyl ethers rather than direct C-ethynylation of the aromatic ring. researchgate.net

Direct catalytic ortho-ethynylation of phenols has been achieved using a GaCl₃ catalyst, but this method is selective for the ortho position and thus not directly applicable for the synthesis of the para-substituted target molecule. organic-chemistry.orgrsc.org

Synthesis from 2,6-Dimethylphenol (B121312) and Related Precursors

The readily available and inexpensive 2,6-dimethylphenol serves as the ideal starting material for the synthesis of this compound. lookchem.com The key transformation is the regioselective introduction of a functional group at the para position, which then allows for the subsequent ethynylation.

Regioselective Functionalization of the Para Position

The hydroxyl group of 2,6-dimethylphenol is an activating, ortho-, para-directing group. Since the two ortho positions are sterically hindered by the methyl groups, electrophilic substitution reactions occur preferentially at the para position.

Halogenation, particularly iodination or bromination, is the most common method to functionalize the para position, yielding 4-halo-2,6-dimethylphenols. These halogenated phenols are excellent substrates for the subsequent Sonogashira coupling reaction. The reactivity of the aryl halide in the Sonogashira coupling follows the order I > Br > Cl, making 4-iodo-2,6-dimethylphenol a highly suitable precursor. wikipedia.org

Selective oxidative para C-C dimerization of 2,6-dimethylphenol can be achieved using hypervalent iodine reagents, leading to the formation of 3,5,3′,5′-tetramethyl-biphenyl-4,4′-diol, but this is not on the direct pathway to the target molecule. rsc.org

Catalytic Systems in the Synthesis of Ethynyl-Phenols

As mentioned in section 2.1.1, palladium-copper co-catalytic systems are the standard for the Sonogashira coupling to produce ethynyl-phenols. The efficiency of these systems can be influenced by the choice of ligands on the palladium center. Phosphine (B1218219) ligands, such as triphenylphosphine (PPh₃), are widely used. libretexts.org The development of more active and stable palladium complexes is an ongoing area of research to improve the efficiency and applicability of the Sonogashira reaction under milder conditions, even in aerobic environments. google.com

Heterogeneous catalysts, where the catalytic species are immobilized on a solid support, offer advantages in terms of catalyst recovery and reuse. For instance, a poly(4-vinylpyridine) cobalt(II) complex has been shown to be an effective and reusable heterogeneous catalyst for the cyclotrimerization of terminal aryl alkynes like 4-ethynyl phenol (B47542). alfa-chemistry.com

Novel Synthetic Routes for Derivatives of this compound

The terminal alkyne and the phenol functionalities of this compound make it a versatile building block for the synthesis of more complex derivatives. The ethynyl group can readily participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. It can also undergo various other transformations, including further Sonogashira couplings to create extended π-conjugated systems.

The phenol group can be alkylated or acylated to produce a wide range of ethers and esters. organic-chemistry.org Furthermore, the entire this compound unit can be incorporated into larger molecules and polymers. For example, oxidative polymerization of phenols is a known method to produce poly(phenylene oxide) resins, and the presence of the ethynyl group could allow for the synthesis of functionalized polymers with potential applications in materials science. researchgate.net

Development of High-Yield and Sustainable Synthesis Pathways

The most prominent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction. wikipedia.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, making it ideal for the ethynylation of a phenolic ring. wikipedia.orgresearchgate.net

The key precursor for this pathway is a halogenated derivative of 2,6-dimethylphenol, most commonly 4-iodo-2,6-dimethylphenol . The iodine substituent is highly reactive in palladium-catalyzed coupling reactions, generally leading to higher yields compared to bromo or chloro derivatives. libretexts.org The synthesis of this iodo-substituted precursor can be achieved through the direct iodination of 2,6-dimethylphenol using an appropriate iodinating agent.

The ethynyl group is introduced using a protected or gaseous alkyne. A common reagent is trimethylsilylacetylene (TMSA) . The trimethylsilyl (B98337) group acts as a protecting group that is subsequently removed under basic conditions to yield the terminal alkyne. researchgate.net

An alternative conceptual pathway involves starting with 2,4,6-trimethylphenol . This compound can undergo selective oxidation at the para-methyl group to form 4-hydroxy-3,5-dimethylbenzaldehyde . researchgate.net This aldehyde could then be converted to the target alkyne through a multi-step sequence, such as the Corey-Fuchs reaction, although this route is more complex than direct Sonogashira coupling.

The pursuit of sustainable pathways focuses on using greener solvents, minimizing catalyst loading, and developing copper-free Sonogashira protocols to avoid the use of toxic copper salts. libretexts.orgorganic-chemistry.org

| Component | Role in Synthesis | Common Examples |

| Phenolic Precursor | The core structure providing the phenol and dimethyl groups. | 4-Iodo-2,6-dimethylphenol, 4-Bromo-2,6-dimethylphenol |

| Ethynylating Agent | Source of the carbon-carbon triple bond. | Trimethylsilylacetylene (TMSA), Acetylene (B1199291) gas |

| Catalyst System | Facilitates the cross-coupling reaction. | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), Copper(I) iodide (co-catalyst) |

| Base | Activates the alkyne and neutralizes acidic byproducts. | Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA) |

| Solvent | Medium for the reaction. | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

Multi-Step Conversions and Reaction Optimization

The synthesis of this compound is inherently a multi-step process, beginning with commercially available starting materials like phenol or o-cresol.

Step 1: Synthesis of 2,6-Dimethylphenol The industrial synthesis of 2,6-dimethylphenol often involves the gas-phase ortho-methylation of phenol with methanol over a metal oxide catalyst. google.com Patents describe processes using catalysts composed of iron oxide, indium oxide, and other metal oxides, achieving high conversion rates and selectivity for the ortho-position. google.com

Step 2: Halogenation of 2,6-Dimethylphenol The synthesized 2,6-dimethylphenol is then halogenated at the para-position to install a reactive handle for cross-coupling. Iodination is preferred for its higher reactivity in subsequent steps.

Step 3: Sonogashira Coupling This is the crucial step where the ethynyl moiety is installed. Reaction optimization is key to maximizing the yield and purity of the final product. doi.org Key parameters for optimization include:

Catalyst Choice: While traditional systems use a combination of palladium and copper catalysts, copper-free Sonogashira reactions are increasingly favored to simplify purification and reduce environmental impact. libretexts.orgorganic-chemistry.org The choice of ligands on the palladium catalyst (e.g., triphenylphosphine) also influences reactivity.

Base and Solvent: The choice of base and solvent is interdependent. Amine bases like triethylamine often serve as both the base and part of the solvent system. wikipedia.org

Temperature and Reaction Time: Sonogashira couplings can often be performed under mild conditions, sometimes at room temperature, which helps to prevent side reactions. wikipedia.org Reaction times are monitored by techniques like Thin Layer Chromatography (TLC) to determine completion. acs.org

Protecting Groups: When using reagents like TMSA, a final deprotection step is required. This is typically achieved by treatment with a mild base like potassium carbonate in methanol. researchgate.net

| Parameter | Objective | Typical Conditions/Reagents |

| Catalyst System | High turnover, selectivity, and yield. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, CuI (co-catalyst). Optimization involves exploring copper-free systems. |

| Solvent | Good solubility of reactants, appropriate boiling point. | THF, DMF, Toluene, Triethylamine. |

| Base | Efficient deprotonation of alkyne, neutralization of HX. | Et₃N, DIPA, K₂CO₃ (for deprotection). |

| Temperature | Minimize side reactions, ensure sufficient reaction rate. | Room temperature to ~80 °C. |

| Reactant Ratio | Drive reaction to completion, minimize homocoupling. | Slight excess of the alkyne reagent is common. |

Purification and Isolation Techniques in the Context of Synthetic Research

Following the synthesis, a robust purification strategy is essential to isolate this compound from unreacted starting materials, catalyst residues, and reaction byproducts.

The primary method for purification is flash column chromatography . This technique separates compounds based on their polarity. For ethynylated phenols, a common stationary phase is silica (B1680970) gel. The mobile phase, or eluent, is typically a mixture of non-polar and polar solvents. A gradient of hexane (B92381) and ethyl acetate (B1210297) is frequently used, where the proportion of the more polar ethyl acetate is gradually increased to elute compounds of increasing polarity. researchgate.net The progress of the separation is monitored by TLC.

Recrystallization can be employed as a final purification step to obtain a highly pure, crystalline product. This involves dissolving the crude product in a minimum amount of a hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

After isolation, the identity and purity of the compound are confirmed using standard analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of the ethynyl proton, the aromatic protons, and the methyl groups.

Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic stretching frequencies of the O-H bond of the phenol and the C≡C triple bond of the ethynyl group.

| Technique | Purpose | Details |

| Flash Column Chromatography | Primary purification to separate the product from byproducts and catalysts. | Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate mixtures. |

| Recrystallization | Final purification to obtain a high-purity crystalline solid. | Solvent choice is critical; depends on the solubility of the compound. |

| Thin Layer Chromatography (TLC) | Monitoring reaction progress and column chromatography fractions. | Silica gel plates, visualized under UV light. |

| NMR Spectroscopy | Structural confirmation and purity assessment. | ¹H NMR, ¹³C NMR. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | High-Resolution Mass Spectrometry (HRMS) for exact mass. |

Reactivity and Mechanistic Investigations of 4 Ethynyl 2,6 Dimethylphenol

Oxidative Coupling Reactions of Phenolic Moieties

The phenolic portion of 4-ethynyl-2,6-dimethylphenol is structurally analogous to 2,6-dimethylphenol (B121312) (DMP), a monomer extensively studied for its oxidative coupling reactions to form poly(phenylene ether) (PPE), a high-performance thermoplastic. chim.itresearchgate.net The mechanisms governing this polymerization are complex and have been the subject of considerable investigation, with evidence supporting both radical and ionic pathways. chim.itresearchgate.net

Radical Polymerization Pathways

Oxidative polymerization of phenols can proceed via a radical mechanism, often initiated by enzymatic catalysts like horseradish peroxidase (HRP) or laccase in the presence of an oxidant such as hydrogen peroxide. sciforum.netacs.org In this pathway, the enzyme abstracts a hydrogen atom from the phenolic hydroxyl group to generate a phenoxy radical. acs.orgacs.org This radical is resonance-stabilized, with electron density delocalized over the oxygen atom and the ortho and para positions of the aromatic ring. nih.gov Polymerization occurs through the coupling of these radicals. acs.orgbohrium.com

Research on m-ethynylphenol has demonstrated the chemoselectivity of enzymatic catalysis. mdpi.com While conventional copper/amine catalysts exclusively induce reaction at the acetylene (B1199291) group, peroxidase catalysis selectively polymerizes the phenolic moiety, leaving the ethynyl (B1212043) group intact. mdpi.com This suggests that under enzymatic conditions, this compound would likely undergo polymerization through C-O and C-C coupling of its phenolic units, forming a polymer with pendant ethynyl groups. acs.orgmdpi.com The steric hindrance provided by the two ortho-methyl groups generally directs coupling to the para position, leading to the formation of linear poly(1,4-phenylene oxide) structures. bohrium.comacs.org

The general scheme for the peroxidase-catalyzed polymerization of phenols involves the activation of the enzyme by an oxidant, followed by the abstraction of a hydrogen atom from the phenol (B47542) to create a phenoxy radical, which then propagates the polymerization. sciforum.net

Ionic Polymerization Mechanisms and Their Controversies

The mechanism of copper-catalyzed oxidative coupling of hindered phenols like 2,6-dimethylphenol has been a topic of debate, with arguments presented for both radical and ionic pathways. chim.itresearchgate.net The ionic mechanism posits that the reaction does not proceed through free phenoxy radicals but rather through species coordinated to the copper catalyst. researchgate.net The nature of the solvent and the pH of the reaction medium can significantly influence the operative pathway. researchgate.net For instance, in the electrochemical oxidation of xylenol in methanol (B129727), an ionic mechanism involving a two-electron oxidation to a phenoxonium cation predominates in acidic conditions, leading to C-C coupled products. researchgate.net In contrast, at higher pH, a one-electron oxidation to a free radical is favored, resulting in C-O coupled polymers. researchgate.net This controversy highlights the complexity of the reaction, where the distinction between a free radical, a coordinated radical, or a cationic intermediate is not always clear. researchgate.netmdpi.com

| Parameter | Radical Polymerization | Ionic Polymerization |

| Key Intermediate | Phenoxy Radical acs.org | Phenoxonium Cation chim.itresearchgate.net |

| Typical Catalyst | Enzymes (e.g., Peroxidase) acs.org | Copper-Amine Complexes chim.it |

| Coupling Type | Primarily C-O and C-C coupling acs.org | Primarily C-C or C-O coupling depending on conditions researchgate.net |

| Controlling Factors | Enzyme type, solvent sciforum.netacs.org | pH, solvent, catalyst structure researchgate.netresearchgate.net |

| Selectivity | Can be highly chemoselective for the phenolic moiety mdpi.com | Can lead to different products (e.g., polymer vs. diphenoquinone) chim.it |

This table provides a simplified comparison of the proposed polymerization pathways for hindered phenols.

Role of Phenoxonium Cations in Oxidative Coupling

Strong evidence points to the significant role of phenoxonium cations in the oxidative coupling of 2,6-disubstituted phenols. chim.itmdpi.com A phenoxonium cation is formed by a two-electron oxidation of the phenol. mdpi.comresearchgate.net Theoretical studies, including ab initio calculations on 2,6-dimethylphenol, support the formation of this intermediate. chim.itresearchgate.net These calculations show that in the singlet cationic state (the phenoxonium ion), the para-carbon atom develops a significant partial positive charge, making it highly susceptible to nucleophilic attack by another phenol molecule. chim.it This contrasts with the phenoxy radical, where unpaired electron density is distributed over the oxygen and the ring carbons. nih.gov The attack of a neutral phenol molecule on the electrophilic phenoxonium cation, followed by deprotonation, leads to the formation of C-C or C-O coupled products. nih.govmdpi.com This ionic mechanism is thought to be particularly relevant in copper-catalyzed systems, where dinuclear copper(II) species can facilitate the required double one-electron transfer from the phenol. chim.it

Reactions Involving the Ethynyl Group

The terminal alkyne functionality of this compound opens a vast field of synthetic possibilities, distinct from the reactivity of the phenolic ring. This group is a versatile handle for conjugation and the construction of complex molecular architectures. nih.gov

Click Chemistry Applications and Conjugation Reactions

The terminal ethynyl group makes this compound an ideal substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). cuni.czthieme-connect.de This reaction is known for its high efficiency, regioselectivity (forming 1,4-disubstituted 1,2,3-triazoles), and tolerance of a wide range of functional groups, proceeding under mild conditions, often in water. nih.govthieme-connect.de

By reacting this compound with various organic azides (R-N₃) in the presence of a copper(I) catalyst, a diverse library of triazole-linked phenol derivatives can be synthesized. cuni.cz This allows for the covalent attachment of the phenolic unit to biomolecules, polymers, surfaces, or fluorescent tags that have been functionalized with an azide (B81097) group. thieme-connect.de The resulting triazole ring is chemically stable and can act as a rigid linker between the two conjugated moieties. cuni.cz

| Reaction Type | Reactants | Catalyst | Product |

| CuAAC | This compound + Organic Azide (R-N₃) | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazole cuni.cz |

| SPAAC | This compound + Strained Cyclooctyne | None | Triazole adduct |

| Thiol-yne | This compound + Thiol (R-SH) | Radical Initiator or Base thieme-connect.de | Vinyl sulfide |

This table summarizes potential click and click-like conjugation reactions for this compound.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2+2] Cycloadditions)

The ethynyl group can participate in various cycloaddition reactions, serving as a 2π-electron component (a dienophile or acetylenophile) to construct carbo- and heterocyclic ring systems.

Diels-Alder ([4+2] Cycloaddition): As a dienophile, the alkyne can react with a conjugated diene. For example, reactions between phenylacetylene (B144264) (a structural analog) and various 2-pyrones or 3-acylamino-2H-pyran-2-ones proceed via a Diels-Alder reaction, followed by the elimination of a small molecule (like CO₂) to yield highly substituted aromatic rings. chim.itacs.org This suggests that this compound could be used to synthesize complex biaryl or other polycyclic aromatic systems.

[2+2+2] Cycloadditions: Transition metal catalysts, particularly those based on rhodium(I) or iridium(I), can mediate the formal [2+2+2] cycloaddition of three alkyne units to form a benzene (B151609) ring. cuni.cz Cross-cycloaddition of this compound with two other alkynes, or its homo-trimerization, could provide a route to symmetrically or unsymmetrically substituted terphenyls and other complex aromatic structures. cuni.cz For instance, rhodium-catalyzed cycloadditions of aryl ethynyl ethers have been shown to produce substituted tri- and diaryloxybenzenes.

Other Cycloadditions: The ethynyl group's reactivity extends to other types of cycloadditions. These include copper-catalyzed [4+1] cycloadditions with o-quinone methides to form 2,3-disubstituted benzofurans nih.gov, [2+2] cycloadditions with quinones to yield functionalized cyclobutenes thieme-connect.de, and electrochemical oxidative dearomatization-induced [5+2] cycloadditions to form bicyclic frameworks.

Hydration and Halogenation of the Alkyne Moiety

The ethynyl group of this compound is a site of significant reactivity, susceptible to electrophilic additions such as hydration and halogenation. While specific studies on the hydration and halogenation of this compound are not extensively detailed in the provided search results, the reactivity of the ethynyl group can be inferred from the behavior of similar compounds. For instance, the reaction of 2-ethynylbenzaldehyde (B1209956) with ozone, an electrophilic agent, results in the attack of the ethynyl group to form a carboxyl product, an aldehyde product, and a dicarbonyl product. acs.org This suggests that the triple bond in this compound would readily react with water in the presence of an acid catalyst (hydration) to form the corresponding methyl ketone, following Markovnikov's rule.

Similarly, the addition of halogens (e.g., Br₂, Cl₂) across the triple bond is expected to proceed readily, leading to the formation of di- and tetra-halogenated derivatives. The sp-hybridized carbons of the ethynyl group enhance its reactivity towards electrophilic substitution.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group in this compound is a key functional group that dictates a significant portion of its chemical behavior.

The hydroxyl group can undergo etherification and esterification to form a variety of derivatives. While direct Williamson ether synthesis on 2,6-disubstituted phenols like this compound can be challenging under standard conditions, the use of phase transfer catalysts can lead to quantitative etherification. google.com For example, the reaction of potassium 2,6-dimethylphenolate with benzyl (B1604629) chloride in DMF at 80°C yields the corresponding benzyl ether in high yield. academie-sciences.fr This indicates that the hydroxyl group of this compound can be readily converted to an ether linkage under appropriate conditions.

Esterification of the phenolic hydroxyl group is also a feasible transformation. The reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) would yield the corresponding phenyl esters. google.com These reactions are often catalyzed by acids or bases. For instance, the reaction of a phenolic compound with a carboxylic acid in the presence of a borate-sulfuric acid catalyst complex can produce phenyl esters. google.com

The phenolic hydroxyl group actively participates in hydrogen bonding. It can act as a hydrogen bond donor, interacting with various proton acceptors. These interactions can influence the compound's reactivity and physical properties. In processes like copper-catalyzed oxidative phenol coupling, proton transfer and hydrogen bonding are considered important for enhancing the reaction rate. acs.org Theoretical studies on related nitroxide radicals have shown that hydrogen bonding interactions with water molecules are significant, and the strength of these bonds can be computationally evaluated. researchgate.net The hydroxyl group's ability to donate a proton is central to many of its reactions, including acid-base chemistry and its role in catalytic cycles.

Catalytic Transformations Involving this compound

This compound can participate in various catalytic transformations, leveraging both its phenolic and ethynyl functionalities.

Transition metals, particularly copper and palladium, are pivotal in catalyzing reactions involving phenols and alkynes.

Copper Catalysis: Copper catalysts are extensively used for the oxidative coupling of phenols. academie-sciences.fr In the case of 2,6-dimethylphenol, copper/amine catalysts are used to produce poly(2,6-dimethyl-1,4-phenylene oxide) (PPO). researchgate.net The mechanism is complex and thought to involve the formation of phenoxy radicals. researchgate.netresearchgate.net While a copper/amine catalyst reacting with a phenol possessing an ethynyl group might preferentially lead to diacetylene derivatives, the specific outcome for this compound would depend on the reaction conditions. researchgate.net Copper(I) co-catalysts are also essential for efficient Sonogashira coupling reactions, which involve the coupling of a terminal alkyne with an aryl or vinyl halide.

Palladium Catalysis: Palladium catalysts are highly effective for cross-coupling reactions. magtech.com.cn The ethynyl group of this compound can readily participate in Sonogashira coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.org This reaction is a powerful tool for forming carbon-carbon bonds and synthesizing more complex molecules. google.com Palladium-catalyzed reactions are known for their mild operating conditions and excellent functional group tolerance. beilstein-journals.org

| Catalyst System | Reactant Type | Reaction Type | Product Type |

| Copper/Amine | Phenol | Oxidative Coupling | Poly(phenylene oxide) |

| Palladium/Copper(I) | Terminal Alkyne, Aryl/Vinyl Halide | Sonogashira Coupling | Disubstituted Alkyne |

Enzymes offer a green and highly selective alternative for catalyzing reactions of phenolic compounds.

Peroxidases: Peroxidases, such as horseradish peroxidase (HRP), can catalyze the oxidative polymerization of phenols in the presence of hydrogen peroxide. researchgate.netkyoto-u.ac.jp This method has been used for the chemoselective polymerization of m-ethynylphenol, where only the phenolic moiety polymerizes, leaving the ethynyl group intact in the side chain. researchgate.netacs.org This suggests that a similar selective polymerization of this compound is feasible, leading to a reactive polymer with pendant ethynyl groups.

Laccases: Laccases are copper-containing oxidases that catalyze the single-electron oxidation of phenolic compounds, using molecular oxygen as the oxidant. nih.gov These enzymes are involved in various biosynthetic pathways and can be used for green synthetic applications. nih.gov Laccases induce the formation of phenoxyl radicals, which can then couple to form polymers or other products. nih.govrsc.org The enzymatic polymerization of 2,6-dimethylphenol using laccase has been shown to produce polymeric materials. researchgate.net Therefore, laccase could potentially be used to catalyze the oxidation and subsequent polymerization of this compound.

| Enzyme | Co-substrate/Oxidant | Reaction Type | Potential Product with this compound |

| Peroxidase | Hydrogen Peroxide | Oxidative Polymerization | Poly(this compound) |

| Laccase | Molecular Oxygen | Oxidative Coupling/Polymerization | Oxidized dimers/oligomers or polymers |

Heterogeneous and Homogeneous Catalytic Systems

The reactivity of this compound is significantly influenced by the choice of catalytic systems, with both heterogeneous and homogeneous catalysts employed to facilitate various transformations. These catalytic processes are central to unlocking the potential of this molecule in synthetic chemistry.

Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, have been instrumental in the study of this compound's reactivity, particularly in oxidative coupling and polymerization reactions. Copper-based complexes are among the most extensively studied homogeneous catalysts for phenols. For instance, copper(II) Schiff complexes and copper/amine complexes have been shown to catalyze the oxidative coupling of related phenols like 2,6-dimethylphenol. researchgate.netresearchgate.net The mechanism of these reactions is thought to involve the formation of phenoxy radicals, which can then couple. researchgate.net Ab initio calculations on 2,6-dimethylphenol have suggested that a dinuclear phenolate-bridged copper(II) species can act as an intermediate, leading to the formation of a phenoxonium cation after a double one-electron transfer. acs.org

The ligands associated with the metal center play a crucial role in the catalyst's activity and selectivity. For the copper-catalyzed oxidation of 2,6-dimethylphenol, ligands such as bipyridine (bpy) and its derivatives influence the electrophilicity of the copper ions, thereby affecting the reaction rate. researchgate.net While specific studies focusing exclusively on this compound are less common, the principles derived from studies on structurally similar phenols are highly relevant.

Enzymatic catalysis, a form of homogeneous catalysis, has also been explored for the polymerization of phenolic compounds. Laccases and peroxidases have demonstrated activity in the oxidative polymerization of phenols, offering a green alternative to conventional metal catalysts. researchgate.net For example, horseradish peroxidase has been used to catalyze the chemoselective oxidative polymerization of m-ethynylphenol, where only the phenolic moiety polymerizes, leaving the ethynyl group intact for further reactions. researchgate.net

Heterogeneous Catalysis

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and reuse. For phenolic compounds, various solid acid catalysts and supported metal catalysts have been investigated.

In the context of reactions involving the phenolic hydroxyl group, solid acid catalysts like Amberlyst-15 have been shown to be more active than their homogeneous counterparts, such as methanesulfonic acid, in the alkylation of phenols. unive.it While this specific reaction doesn't directly involve the ethynyl group, it highlights the potential of heterogeneous systems in modifying the phenolic core of this compound.

Supported heteropolycompounds have been developed as environmentally friendly catalysts for the oxidation of 2,6-dimethylphenol. conicet.gov.ar For example, the cesium salt of H4PMo11VO40 supported on silica (B1680970) has been used for the selective oxidation of 2,6-dimethylphenol to 2,6-dimethyl-1,4-benzoquinone. conicet.gov.ar These catalysts demonstrate good activity and stability, with minimal leaching of the active species into the reaction medium. conicet.gov.ar

The Sonogashira coupling, a cross-coupling reaction to form carbon-carbon bonds, is highly relevant to the synthesis and functionalization of aryl alkynes like this compound. This reaction typically employs a heterogeneous or quasi-heterogeneous catalyst system consisting of a palladium complex and a copper(I) co-catalyst. While the initial search did not yield specific examples of heterogeneous Sonogashira reactions on this compound itself, the principles are broadly applicable. Palladium catalysts with phosphine (B1218219) ligands and a copper iodide co-catalyst are crucial for efficient coupling. The development of magnetically separable and sustainable nanostructured catalysts is an active area of research for such transformations. dntb.gov.ua

Iron-based heterogeneous catalysts are also gaining prominence as a sustainable alternative to noble metals in various organic transformations, including cross-coupling reactions and C-H activation. mdpi.com Although direct applications to this compound were not identified in the initial search, the versatility of these catalysts suggests potential for future applications.

The following table summarizes some of the catalytic systems used for reactions of related phenolic compounds, which can be extrapolated to understand the potential reactivity of this compound.

Table 1: Overview of Catalytic Systems for Phenolic Compound Transformations

| Catalyst System | Catalyst Type | Reaction Type | Substrate Example | Key Findings | Reference |

|---|---|---|---|---|---|

| Copper(II) Schiff complex | Homogeneous | Oxidative Coupling | 2,6-dimethylphenol | Catalyzes oxidation to form 3,3′,5,5′-tetramethyl-4,4′-diphenoquinone. | researchgate.net |

| Copper/amine complex | Homogeneous | Oxidative Polymerization | 2,6-dimethylphenol | Produces poly(2,6-dimethyl-1,4-phenylene oxide). | researchgate.net |

| Horseradish Peroxidase | Homogeneous (Enzymatic) | Chemoselective Polymerization | m-ethynylphenol | Polymerizes the phenolic moiety, leaving the ethynyl group intact. | researchgate.net |

| Amberlyst-15 | Heterogeneous | Alkylation | Phenol | Higher activity compared to homogeneous CH3SO3H. | unive.it |

| Cs3HPMo11VO40/SiO2 | Heterogeneous | Oxidation | 2,6-dimethylphenol | Selective oxidation to 2,6-dimethyl-1,4-benzoquinone with good stability. | conicet.gov.ar |

| Pd(PPh3)2Cl2/CuI | Homogeneous/Quasi-heterogeneous | Sonogashira Coupling | 4-chloro-2,6-dimethylaniline | Introduces an ethynyl group at the para position. |

Advanced Materials and Polymer Science Applications of 4 Ethynyl 2,6 Dimethylphenol

Polymerization Chemistry and Engineering

The presence of two distinct reactive sites in 4-ethynyl-2,6-dimethylphenol allows for its participation in various polymerization reactions, leading to a diverse range of polymeric structures with tailored properties.

Oxidative Polymerization to Poly(phenylene oxide) (PPO) Derivatives

The oxidative polymerization of 2,6-disubstituted phenols is a well-established method for producing poly(phenylene oxide) (PPO), a high-performance thermoplastic. researchgate.netacs.org In this context, this compound can be copolymerized with other phenols, such as 2,6-dimethylphenol (B121312), to introduce ethynyl (B1212043) functionalities along the PPO backbone. mdpi.com This process is typically catalyzed by copper-amine complexes. researchgate.netresearchgate.net The resulting ethynyl-functionalized PPO exhibits modified properties, including the potential for crosslinking or further post-polymerization modification, which can enhance its thermal stability and mechanical performance. The polymerization proceeds via the oxidative coupling of phenoxy radicals, a mechanism that has been the subject of extensive research to control selectivity and polymer properties. researchgate.netdntb.gov.ua

The introduction of functional groups, such as the ethynyl group from this compound, into the PPO structure allows for the creation of tailored materials. For instance, DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) containing PPO derivatives have been synthesized to improve flame retardancy and thermal properties. mdpi.com The oxidative polymerization process can also be conducted in environmentally friendly solvent systems like water. rsc.org

Table 1: Oxidative Polymerization of Phenols

| Catalyst System | Monomers | Resulting Polymer | Key Features |

| Copper/Amine Complex | 2,6-Dimethylphenol | Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) | High-performance thermoplastic researchgate.netacs.org |

| Copper(I) bromide/N-butyldimethylamine | 2,6-Dimethylphenol, DOPO-substituted bisphenols | DOPO-containing PPO | Enhanced thermal stability and flame retardancy mdpi.com |

| Laccase, Peroxidase | 2,6-Dimethylphenol | Poly(2,6-dimethyl-1,4-oxyphenylene) | Enzymatic polymerization, soluble polymers researchgate.net |

| Tyrosinase Model Complex | 4-Phenoxyphenol | Poly(1,4-phenylene oxide) | Regioselective polymerization, crystalline polymer researchgate.net |

Copolymerization with Other Monomers for Hybrid Polymers

The versatile reactivity of this compound enables its copolymerization with a variety of other monomers to create hybrid polymers with a combination of properties from the constituent units. For instance, it can be incorporated into copolymers with monomers like 2,6-dimethylphenol to create functional PPO-based materials. mdpi.com The ethynyl group can serve as a reactive site for crosslinking or grafting, allowing for the development of complex polymer architectures and thermosetting materials.

Synthesis of Conjugated Polymers via Ethynyl Linkages

The ethynyl group of this compound is a key feature for the synthesis of conjugated polymers. These polymers, characterized by alternating single and multiple bonds, exhibit interesting electronic and optical properties. rsc.orgusask.ca The ethynyl linkages provide a rigid and linear backbone, facilitating π-electron delocalization. analis.com.my

Various synthetic strategies, such as Sonogashira coupling reactions, can be employed to polymerize ethynyl-containing monomers. nih.gov This allows for the creation of a wide range of conjugated polymers with tunable properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. bohrium.comgoogle.com.pg The synthesis often involves the use of transition metal catalysts, and recent research has also explored metal-free polymerization methods. usask.ca

Control of Polymer Architecture and Molecular Weight

Controlling the architecture and molecular weight of polymers is crucial for tailoring their final properties. rsc.orgrsc.org In the context of polymers derived from this compound, various techniques can be employed to achieve this control. For instance, in oxidative polymerization, the molecular weight of PPO can be influenced by reaction conditions and the use of comonomers. researchgate.net

For conjugated polymers synthesized via step-growth polymerization, the monomer feed ratio and the use of chain transfer agents can be utilized to control the molecular weight and the nature of the polymer end-groups. bohrium.comrsc.org The development of controlled polymerization techniques, such as reversible-deactivation radical polymerization (RDRP) methods, offers precise control over polymer chain length and dispersity. rsc.org

Table 2: Techniques for Controlling Polymer Architecture and Molecular Weight

| Polymerization Technique | Method of Control | Outcome |

| Oxidative Polymerization | Variation of comonomer mole ratio researchgate.net | Synthesis of polymers with different molecular weights |

| Passerini three-component step-growth polymerization | Varying the ratio of AB-type monomer and a suitable irreversible chain transfer agent (ICTA) rsc.org | Different polymer architectures with specific molecular weights and high end-group fidelity |

| Direct Arylation Polycondensation | Investigation of the monomer feed ratio and terminal treatment methods bohrium.com | Synthesis of polymers with controlled terminal groups |

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | Use of a thiocarbonylthio chain transfer agent rsc.org | Polymers with narrow dispersity and good control over chain length and microstructure |

Functional Materials Development

The unique properties of polymers derived from this compound make them suitable for the development of functional materials with specific applications.

Application in Nonlinear Optics (NLO) Materials

Nonlinear optical (NLO) materials are capable of altering the properties of light passing through them and are essential for applications in laser technology and optoelectronics. jyu.fi The presence of the π-conjugated ethynyl group in polymers derived from this compound can contribute to significant NLO properties. analis.com.my The delocalized π-electron system in these conjugated polymers can lead to large third-order optical nonlinearities.

The design of NLO materials often involves creating molecules with specific electronic properties, such as a donor-π-acceptor structure. While this compound itself may not possess a strong intrinsic NLO response, its incorporation into larger conjugated systems can lead to materials with significant NLO activity. The synthesis of such materials allows for the tuning of their optical properties for specific applications. analis.com.my

Integration into Supramolecular Assemblies and Architectures

The dual functionality of this compound, comprising a hydrogen-bonding phenol (B47542) group and a π-rich ethynyl group capable of various coupling reactions, makes it a compelling candidate for the construction of intricate supramolecular assemblies. While direct studies on the self-assembly of this compound are not extensively documented, its structural motifs are analogous to other bifunctional molecules known to form well-defined supramolecular structures.

The phenolic hydroxyl group can participate in robust hydrogen bonding, a key directional interaction in forming tapes, rosettes, and other ordered non-covalent structures. Simultaneously, the terminal alkyne can engage in halogen bonding, π-stacking interactions, or act as a reactive site for "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the potential to form complex, multicomponent supramolecular systems where different interactions can be orthogonally employed. For instance, the formation of a hydrogen-bonded polymer-like chain could be followed by the cross-linking of these chains through the ethynyl groups, leading to the generation of robust, two-dimensional sheets or three-dimensional networks. The steric bulk provided by the two methyl groups ortho to the hydroxyl function can influence the packing and geometry of these assemblies, preventing overly dense packing and potentially leading to the formation of porous supramolecular structures.

Fabrication of Porous Materials and Frameworks

The rigid structure and reactive ethynyl group of this compound make it a promising monomer for the synthesis of porous organic polymers (POPs). POPs are a class of materials characterized by high surface areas, permanent porosity, and tunable functionalities, making them suitable for applications in gas storage, separation, and catalysis.

The synthesis of POPs often involves the cross-coupling of multitopic monomers. The ethynyl group of this compound can readily undergo reactions such as Sonogashira, Glaser, or ynone coupling to form extended, rigid, and porous networks. For example, the homocoupling of this compound could, in principle, lead to a porous poly(phenylene ethynylene) network. The phenolic hydroxyl group can be retained as a functional site within the pores of the resulting polymer, imparting polarity and potential catalytic activity.

While direct synthesis of POPs from this compound is not extensively reported in the provided literature, the synthesis of similar porous polymers from monomers containing phenol and alkyne functionalities is well-established. For instance, porous aromatic frameworks (PAFs) and conjugated microporous polymers (CMPs) are often synthesized using monomers with similar reactive groups. nih.gov The general strategies for creating these materials are summarized in the table below.

| Polymerization Strategy | Monomer Functionalities | Resulting Polymer Type | Potential Application |

| Sonogashira Coupling | Aryl halide and terminal alkyne | Conjugated Microporous Polymer (CMP) | Gas separation, catalysis |

| Glaser-Hay Coupling | Terminal alkyne | Poly(phenylene ethynylene) | Luminescent sensing |

| Friedel-Crafts Alkylation | Aromatic compound and crosslinker | Hyper-cross-linked Polymer (HCP) | Adsorption of organic pollutants |

This table illustrates common strategies for synthesizing porous organic polymers where a monomer like this compound could potentially be employed.

The presence of the phenolic -OH group within the porous framework derived from this compound could be particularly advantageous for applications such as CO2 capture, due to the favorable interaction between the acidic CO2 molecules and the hydroxyl groups.

Development of Reactive Polyphenols and Responsive Polymers

The oxidative polymerization of phenols is a well-established method for producing poly(phenylene oxide)s (PPOs), a class of high-performance engineering thermoplastics. The presence of the ethynyl group in this compound allows for the synthesis of reactive PPO-type polymers that can be further functionalized or cross-linked.

Enzymatic polymerization, particularly using horseradish peroxidase (HRP), has been shown to be a chemoselective method for polymerizing ethynyl-substituted phenols. nih.gov This approach allows for the polymerization to occur selectively at the phenolic hydroxyl group, leaving the ethynyl group intact along the polymer backbone. This results in a reactive polyphenol that can undergo subsequent reactions, such as thermal or catalytic cross-linking, to form a highly stable, thermoset material. The resulting cross-linked polymers are expected to exhibit high thermal stability and char yield. nih.gov

The general scheme for the enzymatic polymerization of an ethynyl-substituted phenol is as follows:

Monomer (ethynyl-phenol) + HRP/H₂O₂ → Reactive Polymer (poly(ethynyl-phenylene oxide))

This reactive polymer can then be cured through the reaction of its pendant ethynyl groups. This two-step approach allows for the processing of the polymer in a soluble, uncross-linked state before it is cured into its final, intractable form. This processability is a significant advantage in the fabrication of advanced materials.

Advanced Composites and Nanomaterials Derived from this compound

Polymers derived from this compound hold potential for use as matrix resins in advanced composite materials. The ability to form highly cross-linked, thermally stable networks makes these polymers attractive for applications where high performance under extreme conditions is required. The in-situ polymerization and curing of monomers like this compound within a reinforcing fiber preform (e.g., carbon fiber, glass fiber) could lead to the formation of polymer matrix composites (PMCs) with excellent mechanical properties and thermal resistance.

While the direct synthesis of nanomaterials from this compound is not explicitly detailed, the potential exists to create nanostructured polymers and composites. For example, the polymerization of this monomer within the pores of a nanoporous template could yield one-dimensional nanorods or nanotubes of the corresponding polymer. Additionally, the self-assembly of block copolymers containing segments derived from this compound could be a route to ordered nanostructures such as spheres, cylinders, or lamellae. These nanostructured materials could find applications in areas such as nanoelectronics, sensor technology, and catalysis.

Interdisciplinary Research and Emerging Applications of 4 Ethynyl 2,6 Dimethylphenol

Medicinal Chemistry Scaffolds and Bioisosteric Replacements

Evaluation of Ethynyl (B1212043) Moiety as a Halogen Bioisostere

The ethynyl group is considered a versatile nonclassical bioisostere in medicinal chemistry. Its π cloud can mimic aromatic systems, and the polarized C-H bond acts as a weak hydrogen bond donor. nih.gov Notably, the molecular electrostatic potentials of phenylacetylene (B144264) and halobenzenes (Cl, Br, I) are strikingly similar, both featuring a positive region at the tip of the C-X/H bond and a negative region perpendicular to it. nih.govacs.org This similarity in electron distribution, particularly the σ-hole characteristic of halogen bonding, has made the ethynyl group an attractive replacement for halogens in drug design. acs.org

A key application of this bioisosteric relationship is seen in the development of epidermal growth factor receptor (EGFR) inhibitors, where the marketed drugs gefitinib (B1684475) and erlotinib (B232) share the same scaffold but differ by a chlorine-to-ethynyl substitution. nih.govacs.org In gefitinib, the chloro group forms a weak halogen bond with a backbone carbonyl oxygen in the ATP-binding site of the kinase, an interaction that is effectively mimicked by the ethynyl group in erlotinib. acs.org

However, the success of this substitution is not universal. In a study involving the p53 cancer mutant Y220C, replacing an iodine atom with an ethynyl group in a ligand designed to form a strong halogen bond resulted in a 13-fold decrease in binding affinity. nih.gov High-resolution crystal structures revealed that while the terminal acetylene (B1199291) group of the modified ligand did form a C-H···O hydrogen bond, mimicking the halogen bond of the original compound, subtle changes in the binding mode and the specific features of the binding site contributed to the reduced affinity. nih.govacs.org This highlights that while the ethynyl group can be a suitable bioisostere for halogens, its effectiveness is context-dependent and requires careful consideration of the specific protein-ligand interactions. nih.gov

Table 1: Comparison of Ethynyl and Halogen Moieties as Bioisosteres

| Feature | Ethynyl Group | Halogen (Iodine) | Reference |

| Interaction Type | Weak C-H···O hydrogen bond | Halogen bond | nih.govacs.org |

| Electrostatic Potential | Positive σ-hole at the tip of the C-H bond | Positive σ-hole at the tip of the C-I bond | nih.govacs.org |

| Synthetic Feasibility | Achievable via Sonogashira cross-coupling | N/A | nih.gov |

| Binding Affinity (p53-Y220C case) | 13-fold lower than iodo-analogue | Higher affinity | nih.gov |

| Application Example | Erlotinib (EGFR inhibitor) | Gefitinib (EGFR inhibitor) | acs.org |

Design of Molecular Probes and Ligands (Focus on Chemical Design Principles)

The design of effective molecular probes and ligands necessitates a focus on several key principles, including target selectivity, high affinity, cell permeability, and adequate solubility. researchgate.net The structural and electronic properties of 4-ethynyl-2,6-dimethylphenol make it a valuable scaffold in the design of such molecules. The ethynyl group, in particular, offers several advantages. Its linear and rigid nature can serve as a linker to connect different molecular fragments, while its terminal C-H bond can act as a hydrogen bond donor. nih.govacs.org

In the design of molecular probes, the balance between hydrophilicity and lipophilicity is crucial for cell permeability and in-situ detection. sci-hub.se The phenolic hydroxyl group of this compound can be modified to tune these properties. Furthermore, the ethynyl group is a key functional handle for various chemical reactions, most notably palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. nih.gov This allows for the straightforward introduction of other functionalities, such as fluorophores or other binding moieties, to create complex and highly specific probes.

The design process for chemical probes often involves a "push-pull" strategy to achieve desired photophysical properties. For instance, coupling an electron-donating unit (like the phenol) with an electron-accepting unit through the rigid ethynyl linker can lead to compounds with interesting fluorescence properties that are sensitive to their environment, making them suitable for sensing applications. researchgate.net

Key Design Principles for Probes based on this compound:

Target Selectivity: The dimethylphenol core can be modified to achieve specific interactions with the target biomolecule.

Affinity and Bioactivity: The ethynyl group can participate in hydrogen bonding and π-π interactions, contributing to binding affinity.

Synthetic Accessibility: The ethynyl group allows for modular synthesis via established cross-coupling reactions. nih.gov

Tunable Photophysical Properties: The rigid and conjugated system can be functionalized to create fluorescent probes with desired excitation and emission wavelengths.

Chemical Sensing and Detection Methodologies

The unique electronic and structural characteristics of molecules containing the this compound core make them promising candidates for chemical sensing and detection. The extended π-conjugation provided by the ethynyl-aromatic system often results in desirable photophysical properties, such as strong fluorescence with high quantum yields. These properties can be highly sensitive to the molecule's local environment, a phenomenon that is exploited in the development of chemical sensors.

Derivatives of ethynylphenols have been investigated as fluorescent chemosensors for various analytes, including metal ions. acs.org For example, a reaction unit containing an ethynyl phenol (B47542) was coupled with a signal unit to create a chromogenic indicator for Hg(II) ions, which exhibited a distinct color change upon binding. researchgate.net The design of such sensors often relies on modulating the intramolecular charge transfer (ICT) characteristics of the molecule upon interaction with the target analyte.

The general principle involves designing a molecule where the binding of an analyte perturbs the electronic structure, leading to a measurable change in the absorption or emission spectrum. The rigid-rod structure and extended conjugation of oligo(phenylene ethynylene)s, which can be constructed using 4-ethynylphenol (B7805692) derivatives, are particularly advantageous for creating molecular wires and optical materials.

Table 2: Applications of Ethynylphenol Derivatives in Chemical Sensing

| Sensor Type | Analyte | Principle of Detection | Reference |

| Chromogenic Indicator | Hg(II) | Color change from blue to pale yellow | researchgate.net |

| Fluorescent Chemosensor | Cu2+, Pb2+ | Chelation-enhanced fluorescence ("off-on" signal) | acs.org |

| Fluorogenic/Chromogenic Probe | Bacterial Enzymes | Enzyme-catalyzed transformation leading to a detectable signal | alfa-chemistry.com |

Environmental Remediation and Biotransformation Pathways (focus on chemical mechanisms)

Enzymatic Degradation Mechanisms

The enzymatic degradation of phenolic compounds is a key process in environmental bioremediation. Peroxidases, such as horseradish peroxidase (HRP), are known to catalyze the oxidation of phenols. researchgate.net In the presence of an oxidizing agent like hydrogen peroxide, HRP catalyzes the formation of phenoxy radicals from phenolic substrates. researchgate.net For substituted phenols like 2,6-dimethylphenol (B121312), these radicals can undergo further reactions, including polymerization. researchgate.net

Specifically, HRP-catalyzed oxidation of 2,6-dimethylphenol can lead to the formation of poly(2,6-dimethyl-1,4-phenylene oxide), a commercially important polymer. researchgate.net The reaction mechanism involves the initial enzymatic generation of a phenoxy radical, which can then couple with other radicals. The selectivity of the coupling (C-C vs. C-O) can be influenced by the catalyst and reaction conditions. researchgate.net While specific studies on the enzymatic degradation of this compound are limited, the presence of the phenolic hydroxyl group suggests that it would be susceptible to oxidation by peroxidases and other phenol-oxidizing enzymes. The ethynyl group, being a reactive moiety, could also influence the subsequent reactions of the resulting radical species. For instance, HRP-catalyzed polymerization of m-ethynylphenol has been shown to proceed chemoselectively, with the reaction occurring at the phenolic group while leaving the acetylene moiety intact. kyoto-u.ac.jp

Another important class of enzymes in the degradation of aromatic compounds are cytochrome P450 monooxygenases. These enzymes are responsible for the oxidative biotransformation of a wide range of foreign compounds. uomus.edu.iq A major metabolic route for compounds containing phenyl groups is aromatic hydroxylation, typically at the para-position. uomus.edu.iq It is plausible that this compound could be a substrate for such enzymes, leading to further hydroxylation of the aromatic ring.

Microbial Metabolism of Related Phenolic Compounds

The microbial degradation of alkylphenols has been extensively studied. Bacteria, particularly strains of Pseudomonas, Sphingomonas, and Rhodococcus, are capable of utilizing various alkylphenols as carbon and energy sources. nih.govmicrobiologyresearch.orgfrontiersin.org The degradation pathways often involve the initial hydroxylation of the aromatic ring. nih.gov

For instance, the degradation of 4-n-alkylphenols in Pseudomonas sp. strain KL28 is initiated by a multicomponent phenol hydroxylase that oxidizes the phenol to the corresponding 4-alkylcatechol. microbiologyresearch.org This is followed by ring cleavage via the meta-pathway, catalyzed by a catechol 2,3-dioxygenase. microbiologyresearch.org Similarly, Rhodococcus rhodochrous EP4 degrades 4-ethylphenol (B45693) via the meta-cleavage of 4-ethylcatechol. frontiersin.org

While the metabolism of this compound itself has not been detailed, the pathways for related dimethylphenols provide insights. For example, Mycobacterium neoaurum B5-4 can degrade 2,6-dimethylphenol, and the initial step is catalyzed by a 2,6-dimethylphenol monooxygenase, MpdAB. nih.gov This enzyme hydroxylates 2,6-DMP. nih.gov

The general microbial metabolism of dietary phenolic compounds in the gut involves a series of enzymatic reactions including hydrolysis, reduction, and dehydroxylation, transforming them into simpler phenolic acids and other metabolites. tandfonline.comnih.gov These transformations are carried out by a diverse range of gut bacteria. researchgate.net Given its structure, this compound would likely undergo similar microbial transformations, although the fate of the ethynyl group in these pathways is not yet characterized.

Table 3: Enzymes and Microorganisms Involved in the Degradation of Related Phenolic Compounds

| Organism/Enzyme | Substrate | Key Enzymatic Step/Pathway | Reference |

| Pseudomonas sp. strain KL28 | 4-n-Alkylphenols (C1-C5) | Hydroxylation to 4-alkylcatechol, followed by meta-cleavage | microbiologyresearch.org |

| Rhodococcus rhodochrous EP4 | 4-Ethylphenol | Meta-cleavage of 4-ethylcatechol | frontiersin.org |

| Mycobacterium neoaurum B5-4 | 2,6-Dimethylphenol | Hydroxylation by 2,6-dimethylphenol monooxygenase (MpdAB) | nih.gov |

| Horseradish Peroxidase (HRP) | 2,6-Dimethylphenol, m-Ethynylphenol | Formation of phenoxy radicals leading to polymerization | researchgate.netkyoto-u.ac.jp |

| Gut Microbiota | Dietary Phenolic Compounds | Hydrolysis, reduction, dehydroxylation | tandfonline.comnih.gov |

Theoretical and Computational Studies of 4 Ethynyl 2,6 Dimethylphenol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 4-ethynyl-2,6-dimethylphenol. wikipedia.org These computational methods, rooted in solving the Schrödinger equation, provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. wikipedia.org Approaches such as Hartree-Fock, semi-empirical methods, and more advanced techniques are employed to model the behavior of electrons within a molecule. wikipedia.orgresearchgate.net

The electronic structure of a molecule, which describes the arrangement and energy of its electrons, is a primary focus of QM calculations. wikipedia.org For this compound, these calculations can determine key parameters like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. The distribution of electron density, another output of QM calculations, reveals the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting how it will interact with other chemical species. rsc.org For instance, the ethynyl (B1212043) group, being electron-rich due to its π-system, and the hydroxyl group on the phenol (B47542) ring are expected to be key sites for chemical reactions.

Reactivity indices, derived from QM calculations, offer a quantitative measure of a molecule's susceptibility to different types of chemical reactions. These indices include parameters like electronegativity, hardness, softness, and the Fukui function, which helps to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. For example, in a related compound, 2,6-dimethylphenol (B121312), the introduction of different substituents significantly alters the O-H bond dissociation energy and the ionization potential, thereby influencing its reactivity in hydrogen atom transfer reactions. acs.org Similar calculations for this compound would elucidate how the ethynyl group modulates the reactivity of the phenolic hydroxyl group and the aromatic ring.

Furthermore, QM methods can be used to model reaction pathways and calculate activation energies for various transformations that this compound might undergo. This includes predicting the outcomes of oxidation, reduction, and substitution reactions. For instance, understanding the electronic effects of the ethynyl and methyl groups on the aromatic ring is essential for predicting the regioselectivity of electrophilic aromatic substitution reactions.

Table 1: Key Molecular Properties from QM Calculations

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron; a higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron; a lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's excitability and kinetic stability. A smaller gap implies easier electronic transitions and higher reactivity. |

| Electron Density Distribution | The spatial distribution of electrons in the molecule. | Identifies nucleophilic (electron-rich) and electrophilic (electron-deficient) sites, predicting regions of interaction. |

| Molecular Electrostatic Potential (MEP) | Represents the net electrostatic effect of the electrons and nuclei of a molecule. | Visualizes charge distribution and is used to predict sites for electrophilic and nucleophilic attack. |

Molecular Dynamics (MD) Simulations of Interactions and Conformations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of the conformational changes and intermolecular interactions of this compound over time. nih.gov These simulations are crucial for understanding how the molecule behaves in different environments, such as in solution or when interacting with biological macromolecules. nih.gov

A key application of MD simulations for this compound is the exploration of its conformational landscape. The molecule possesses rotational freedom around the single bonds connecting the methyl groups and the ethynyl group to the phenol ring. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformations (energy minima) and the energy barriers between them. This information is vital for understanding the molecule's flexibility and the range of shapes it can adopt.

MD simulations also provide invaluable insights into the intermolecular interactions of this compound. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the π-system of the ethynyl group and the aromatic ring can participate in π-π stacking and other non-covalent interactions. By simulating this compound in a solvent, such as water or an organic solvent, MD can reveal the structure of the solvation shell and the nature of solute-solvent interactions. When studying its interaction with a protein or other biological target, MD simulations can elucidate the specific binding modes, identify key interacting residues, and estimate the binding affinity. nih.gov This is particularly relevant in drug discovery, where understanding protein-ligand interactions is paramount. nih.gov

Table 2: Applications of MD Simulations for this compound

| Application | Information Gained | Relevance |

|---|---|---|

| Conformational Analysis | Identification of stable conformers, rotational energy barriers, and molecular flexibility. | Understanding the three-dimensional shapes the molecule can adopt, which influences its properties and interactions. |

| Solvation Studies | Characterization of the solvation shell, solute-solvent hydrogen bonding, and diffusion in different solvents. | Predicting solubility and behavior in various chemical environments. |

| Protein-Ligand Docking Refinement | Refinement of docked poses, analysis of binding site dynamics, and identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). | Elucidating the mechanism of action if the molecule has biological activity and guiding the design of more potent analogs. |

| Calculation of Free Energies | Estimation of binding free energies and solvation free energies. | Quantifying the strength of intermolecular interactions and predicting the spontaneity of binding or solvation processes. |

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a class of computational quantum mechanical modeling methods used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. wikipedia.org For this compound, DFT is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface of a reaction and identifying the transition states that connect reactants to products. nih.gov

A primary application of DFT in this context is the study of reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction mechanism can be constructed. nih.govtdx.cat This allows for the determination of activation energies, which are crucial for predicting reaction rates. For example, DFT could be used to model the oxidative coupling of this compound, a common reaction for phenols. dntb.gov.ua The calculations would help to determine whether the reaction proceeds through a radical mechanism or involves a phenoxonium cation, and which pathway is energetically more favorable.

DFT can also provide detailed geometric information about the transition state structures. The transition state is a critical point on the reaction coordinate, and its structure reveals the arrangement of atoms at the peak of the energy barrier. Analyzing the bond lengths and angles in the transition state provides insight into which bonds are being formed and which are being broken during this fleeting stage of the reaction. For instance, in a substitution reaction on the aromatic ring, DFT could pinpoint the structure of the sigma complex (Wheland intermediate) and the transition state leading to its formation.

Furthermore, DFT calculations can be used to investigate the influence of catalysts on reaction pathways. For example, if a transition metal catalyst is used to promote a reaction involving the ethynyl group (such as a Sonogashira coupling), DFT can model the coordination of the catalyst to the molecule and the subsequent steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. tdx.cat This can help in understanding the role of the catalyst in lowering the activation energy and in designing more efficient catalytic systems.

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. nih.govmdpi.com Therefore, it is often necessary to benchmark different functionals against experimental data or higher-level ab initio calculations to ensure the reliability of the predicted reaction pathways.